molecular formula C24H29N3O7 B11391337 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11391337
M. Wt: 471.5 g/mol
InChI Key: GMMGLMFYBBMYBU-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. The starting materials often include 3,4-dipropoxyphenyl derivatives and 3,4,5-trimethoxybenzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution and cyclization to form the oxadiazole ring .

Chemical Reactions Analysis

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions:

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H29N3O7

Molecular Weight

471.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H29N3O7/c1-6-10-32-17-9-8-15(12-18(17)33-11-7-2)21-23(27-34-26-21)25-24(28)16-13-19(29-3)22(31-5)20(14-16)30-4/h8-9,12-14H,6-7,10-11H2,1-5H3,(H,25,27,28)

InChI Key

GMMGLMFYBBMYBU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCCC

Origin of Product

United States

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